3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)-
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Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- is an organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring fused with a tetrahydrothiophene dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: A simpler pyrazolone derivative with different substituents.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Another pyrazolone derivative with a phenyl group.
1,2-Dihydro-3H-pyrazol-3-one: A related compound with a different substitution pattern.
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- is unique due to its combination of a pyrazolone ring and a tetrahydrothiophene dioxide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1152534-37-6 |
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Molecular Formula |
C10H16N2O3S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H16N2O3S/c1-2-3-8-6-10(13)12(11-8)9-4-5-16(14,15)7-9/h9H,2-7H2,1H3 |
InChI Key |
MGRYWVFRGYOZQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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